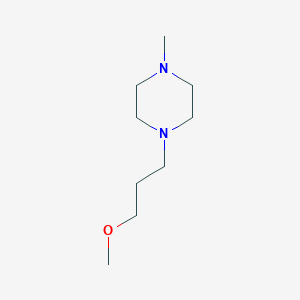

1-(3-Methoxypropyl)-4-methylpiperazine

Description

Significance of Piperazine (B1678402) Heterocycles in Chemical Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous feature in a vast array of compounds with diverse applications. Its prevalence in medicinal chemistry is particularly noteworthy, with statistical analyses revealing it to be one of the most frequently utilized N-heterocycles in the design of small-molecule drugs.

The fundamental structure of piperazine is a saturated six-membered ring. In its ground state, the piperazine ring typically adopts a chair conformation, which is the most energetically favorable arrangement. This chair form can undergo a ring inversion, leading to a dynamic equilibrium between two chair conformers. The nitrogen atoms within the ring introduce a degree of polarity and provide sites for hydrogen bonding, which are crucial for molecular recognition and binding to biological macromolecules. The presence of two nitrogen atoms also imparts basic properties to the piperazine ring.

The conformational flexibility of the piperazine ring is a key determinant of the biological activity of its derivatives. The ability to adopt different spatial arrangements allows piperazine-containing molecules to adapt their shape to fit into the binding pockets of various enzymes and receptors. This conformational adaptability is a significant advantage in the design of targeted therapeutics.

The true versatility of the piperazine heterocycle is realized when its nitrogen atoms are functionalized with various substituents. The N1 and N4 positions of the piperazine ring can be readily modified with a wide range of chemical moieties, allowing for the systematic exploration of structure-activity relationships (SAR). This modularity makes the piperazine ring an ideal scaffold for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery.

The introduction of different substituents can profoundly influence a molecule's properties, including its solubility, lipophilicity, metabolic stability, and target affinity. By carefully selecting the substituents, medicinal chemists can tailor the pharmacokinetic and pharmacodynamic profiles of a drug candidate to achieve the desired therapeutic effect.

Contextualization of 1-(3-Methoxypropyl)-4-methylpiperazine within the Substituted Piperazine Class

This compound is a disubstituted piperazine, with each nitrogen atom bearing a different functional group. This specific substitution pattern distinguishes it from symmetrically substituted piperazines and introduces a degree of asymmetry that can be important for its biological activity.

The structure of this compound incorporates two key side chains: a 3-methoxypropyl group at the N1 position and a methyl group at the N4 position.

The 3-Methoxypropyl Side Chain: This is an alkoxyalkyl group, characterized by a three-carbon chain with a terminal methoxy (B1213986) group. The presence of the ether oxygen introduces a polar element and a potential hydrogen bond acceptor site. The length of the propyl chain provides a degree of flexibility and can influence the molecule's ability to span distances within a binding pocket.

The N-Methyl Group: The methyl group is the simplest alkyl substituent. Its addition to the piperazine ring increases the molecule's lipophilicity and can have a significant impact on its steric profile and conformational preferences.

The combination of these two distinct side chains results in a molecule with a unique balance of polarity, lipophilicity, and steric bulk.

The substituents on the piperazine ring of this compound play a critical role in defining its potential interactions with biological targets.

The N-methyl group , while seemingly simple, can have profound effects on the molecule's properties. N-methylation can influence the basicity of the adjacent nitrogen atom and can also impact the conformational equilibrium of the piperazine ring. mdpi.com In some cases, the addition of a methyl group can lead to a "magic methyl" effect, where a small structural change results in a disproportionately large increase in potency. nih.gov This is often attributed to the methyl group filling a small hydrophobic pocket in the target protein, thereby increasing binding affinity. Furthermore, the presence of an N-methyl group can enhance the lipophilic and steric characteristics of the molecule, which can be important for maintaining a balance between pharmacokinetic and pharmacodynamic properties. nih.gov

The interplay between the methoxypropyl and methyl groups in this compound creates a unique chemical entity with a specific set of properties that can be exploited in the design of new molecules with tailored biological activities.

| Substituent | Potential Molecular Interactions | Impact on Physicochemical Properties |

| 3-Methoxypropyl | Hydrogen bond acceptor (ether oxygen), Hydrophobic interactions (propyl chain) | Increases polarity, Influences solubility and flexibility |

| N-Methyl | Hydrophobic interactions | Increases lipophilicity, Affects basicity and conformation |

Historical Context of Related Piperazine Research Trajectories

The history of piperazine research is rich and dates back to the 19th century, when it was first investigated for the treatment of gout. nbinno.com However, it was in the mid-20th century that the therapeutic potential of piperazine and its derivatives truly began to be realized, particularly with their use as anthelmintic agents to treat parasitic worm infections. nih.gov

The subsequent decades saw an explosion of research into substituted piperazines, leading to the discovery of a wide range of drugs with diverse pharmacological activities. This includes antihistamines, antipsychotics, antidepressants, and anticancer agents. The development of these drugs has highlighted the remarkable versatility of the piperazine scaffold and has solidified its status as a cornerstone of medicinal chemistry. The continuous exploration of new substitution patterns and their effects on biological activity ensures that piperazine-based research remains a vibrant and productive area of scientific inquiry.

Structure

3D Structure

Properties

CAS No. |

93449-20-8 |

|---|---|

Molecular Formula |

C9H20N2O |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

1-(3-methoxypropyl)-4-methylpiperazine |

InChI |

InChI=1S/C9H20N2O/c1-10-5-7-11(8-6-10)4-3-9-12-2/h3-9H2,1-2H3 |

InChI Key |

QDLRCGABZIHADX-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCCOC |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Methoxypropyl 4 Methylpiperazine and Its Derivatives

Precursor Synthesis and Intermediate Preparation Strategies

A common and versatile approach to synthesizing 1-(3-methoxypropyl)-4-methylpiperazine involves the initial formation of a piperazine (B1678402) ring intermediate, followed by the sequential introduction of the two distinct N-substituents. This stepwise method allows for precise control over the final structure.

Synthesis of Key Piperazine Ring Intermediates

The piperazine ring is a foundational heterocyclic scaffold in many pharmaceutical compounds. nih.gov Its synthesis can be achieved through several established methods, often starting from acyclic precursors.

One prevalent industrial method involves the cyclization of diethanolamine (B148213) in the presence of hydrogen and a metal-containing supported catalyst. core.ac.ukgoogle.com Another common route is the reaction of ethylenediamine (B42938) with ethylene (B1197577) glycol. researchgate.net These methods produce the unsubstituted piperazine ring, which serves as a versatile starting point for further functionalization.

For more complex or substituted piperazines, alternative strategies are employed. For instance, palladium-catalyzed cyclization reactions can be used for a modular synthesis of highly substituted piperazines from various diamine components. organic-chemistry.org Additionally, intramolecular hydroamination provides a pathway to diastereoselective synthesis of substituted piperazines. organic-chemistry.org A one-pot synthesis method can generate 1-(4-methoxyphenyl) piperazine from diethanolamine and p-anisidine (B42471), demonstrating a route to N-aryl piperazine intermediates. core.ac.uk

| Starting Material(s) | Reagents/Conditions | Intermediate Product | Reference(s) |

| Diethanolamine | H₂, Metal Catalyst | Piperazine | core.ac.ukgoogle.com |

| Ethylenediamine, Ethylene Glycol | Catalytic Conditions | Piperazine | researchgate.net |

| Diamine Components, Propargyl Unit | Palladium Catalyst | Substituted Piperazine | organic-chemistry.org |

| Diethanolamine, p-Anisidine | HBr, Na₂CO₃, 1-Butanol | 1-(4-methoxyphenyl)piperazine (B173029) | core.ac.uk |

| N,N′-di-tert-butyl ethylenediamine, Dichloroglyoxime | Cyclizative Condensation | 1,4-di-tert-butyl piperazine-2,3-dioxime | researchgate.net |

Introduction of the Methoxypropyl Side Chain

Once a suitable piperazine intermediate is obtained, the 3-methoxypropyl group is typically introduced via an N-alkylation reaction. This involves reacting the piperazine nitrogen with an alkylating agent containing the desired side chain. A common reagent for this purpose is 1-bromo-3-methoxypropane (B1268092) or 1-chloro-3-methoxypropane. google.comgoogle.com

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and temperature can influence the reaction rate and yield. For piperazines with two reactive nitrogens, controlling the reaction stoichiometry is crucial to favor mono-alkylation over di-alkylation. Using a large excess of piperazine can help achieve this selectivity. Alternatively, one of the nitrogen atoms can be protected with a group like tert-butoxycarbonyl (Boc) to ensure that alkylation occurs at a single, specific site. mdpi.comresearchgate.net

Regioselective Methylation of the Piperazine Nitrogen

The final step in this stepwise approach is the introduction of the methyl group onto the second nitrogen of the piperazine ring. This methylation must be regioselective, targeting the remaining N-H group without affecting the already substituted nitrogen.

A widely used method for N-methylation is the Eschweiler-Clarke reaction. google.com This reaction utilizes formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent. google.comgoogle.com It is a classic and effective method for methylating secondary amines. An alternative approach involves using formaldehyde in the presence of phosphoric acid. google.com Other methylating agents, such as dimethyl sulfate (B86663) or methyl iodide, can also be used, typically in the presence of a base. google.com

To ensure regioselectivity, the synthesis can be designed such that the methylation is performed on an intermediate where only one secondary amine is available. For example, if 1-(3-methoxypropyl)piperazine (B1332771) is the intermediate, methylation will exclusively occur at the N4 position to yield the final product.

| Reaction Type | Reagents | Purpose | Reference(s) |

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | N-methylation of secondary amines | google.comgoogle.com |

| Reductive Methylation | Formaldehyde, Phosphoric Acid | N-methylation of piperazines | google.com |

| Alkylation | Dimethyl Sulfate or Methyl Iodide, Base | N-methylation | google.com |

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule with fewer intermediate isolation steps, which can be more efficient for large-scale production. These methods typically involve starting with a monosubstituted piperazine and introducing the second substituent in a single step.

N-Alkylation Approaches

A straightforward direct synthesis involves the N-alkylation of 1-methylpiperazine (B117243). In this approach, commercially available 1-methylpiperazine is reacted directly with an appropriate 3-methoxypropyl alkylating agent, such as 1-bromo-3-methoxypropane or 1-chloro-3-methoxypropane. chemicalbook.com Since 1-methylpiperazine has only one secondary amine, the reaction proceeds with high regioselectivity to yield this compound. chemicalbook.com The reaction is typically facilitated by a base, such as potassium carbonate or triethylamine (B128534), in a suitable solvent like acetonitrile (B52724) or ethanol. researchgate.net

Conversely, one could start with 1-(3-methoxypropyl)piperazine and perform a direct N-methylation, as described in section 2.1.3, to arrive at the final product. Both pathways are effective examples of direct N-alkylation.

| Starting Piperazine | Alkylating Agent | Key Conditions | Product |

| 1-Methylpiperazine | 1-Bromo-3-methoxypropane | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | This compound |

| 1-(3-Methoxypropyl)piperazine | Formaldehyde, Formic Acid | Eschweiler-Clarke conditions | This compound |

Reductive Amination Pathways

Reductive amination, also known as reductive alkylation, is a powerful method for forming C-N bonds and can be applied to the synthesis of this compound. wikipedia.orgstudylib.net This process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.orgharvard.edu

To synthesize the target compound via this route, one could react 1-methylpiperazine with 3-methoxypropanal. The reaction forms an iminium ion intermediate, which is then reduced without being isolated. chemicalbook.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being particularly effective due to their mild nature and selectivity for reducing the iminium ion in the presence of the starting aldehyde. harvard.edu This one-pot procedure is highly efficient and avoids the use of alkyl halides, which can be an advantage in terms of process safety and waste reduction. studylib.netorganic-chemistry.org

| Amine Reactant | Carbonyl Reactant | Reducing Agent | Key Features | Reference(s) |

| 1-Methylpiperazine | 3-Methoxypropanal | Sodium Triacetoxyborohydride (STAB) | Mild, one-pot reaction, avoids alkyl halides. | chemicalbook.comharvard.edu |

| 1-Methylpiperazine | 3-Methoxypropanal | Sodium Cyanoborohydride | Selective reduction of the intermediate iminium ion. | harvard.edutaylorfrancis.com |

Cyclization Reactions Leading to the Piperazine Core with the Methoxypropyl Chain

The formation of the piperazine ring is a critical step in the synthesis of this compound. Cyclization reactions are a common and effective method for constructing this heterocyclic core. These reactions typically involve the condensation of a diamine with a dihalide or the reductive amination of a diketone. A proposed mechanism for the reductive cyclization of dioximes can lead to the formation of the piperazine ring. This process involves the catalytic hydrogenolysis of N-O bonds to form a diimine intermediate, which then cyclizes to a dihydropyrazine. Subsequent hydrogenation and elimination of ammonia (B1221849) yield the final piperazine product. mdpi.com

Another approach involves the palladium-catalyzed cyclization of a propargyl unit with a diamine component, which can produce highly substituted piperazines with good yields and control over stereochemistry. organic-chemistry.org Additionally, Mn(OAc)3-mediated radical cyclization reactions of unsaturated diacyl and alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds have been used to synthesize novel piperazine-containing dihydrofuran compounds. nih.gov

Advanced Synthetic Techniques and Optimization

To improve efficiency, yield, and environmental impact, a number of advanced synthetic techniques have been applied to the synthesis of piperazine derivatives.

Microwave-Assisted Synthesis in Piperazine Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. nih.gov For piperazine synthesis, microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields. nih.govmdpi.com This technique has been successfully employed in the synthesis of various piperazine-containing compounds, including coumarin-based 1,3,5-triazinyl piperazines and s-triazinyl piperazines. nih.govresearchgate.net The benefits of microwave-assisted synthesis include a 90-95% reduction in reaction time compared to conventional methods. nih.gov This method has been shown to be more beneficial due to increased yields and significantly shorter reaction times. nih.gov

One-Pot Synthetic Methods

One-pot syntheses offer a streamlined approach by combining multiple reaction steps into a single procedure without isolating intermediates. This strategy improves efficiency and reduces waste. A novel one-pot, one-step synthetic procedure for preparing monosubstituted piperazine derivatives has been reported, which avoids the need for protecting groups by using a protonated piperazine. nih.gov Another efficient one-pot, three-component synthetic route yields highly substituted and functionalizable piperazines with excellent stereoselectivity. acs.org Furthermore, one-pot four-component reactions have also been developed for the synthesis of piperazine derivatives. researchgate.net

Application of Green Chemistry Principles in Piperazine Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In piperazine synthesis, this includes the use of environmentally benign solvents, catalysts, and energy-efficient methods like microwave-assisted synthesis. researchgate.netresearchgate.net The use of organic photoredox catalysis provides a sustainable and greener method for synthesizing piperazines. mdpi.com These approaches not only minimize the environmental impact but also often lead to safer and more cost-effective synthetic routes. researchgate.netresearchgate.net

Strategies for Stereoselective Synthesis of Chiral Analogues

Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. Therefore, the stereoselective synthesis of chiral piperazine analogues is of great importance. Methods have been developed for the synthesis of enantiomerically pure 2-substituted piperazines starting from α-amino acids. rsc.org Palladium-catalyzed asymmetric hydrogenation of pyrazines has been shown to be an effective method for producing chiral disubstituted piperazin-2-ones, which can then be converted to chiral piperazines. rsc.org The development of stereoselective synthetic routes allows for the production of specific enantiomers, which is crucial for developing drugs with improved efficacy and reduced side effects. rsc.orgrsc.org

Derivatization Strategies for Enhancing Molecular Complexity

Derivatization is a key strategy for modifying the structure of this compound to explore its structure-activity relationship and to develop new compounds with enhanced biological activity. This can involve introducing various functional groups or building upon the existing piperazine core.

Derivatization methods are commonly used to alter the physical characteristics of target molecules. mdpi.com For instance, 1-amino-4-methylpiperazine (B1216902) can be derivatized to enhance its detection in analytical methods. nih.gov A method has been developed to form a UV-active derivative of 1-methyl-4-amino-piperazine by reacting it with benzaldehyde, allowing for its analysis at low levels using HPLC-UV instrumentation. researchgate.net

These derivatization strategies are crucial for creating a diverse library of compounds for biological screening and for optimizing the properties of lead compounds in drug discovery.

Introduction of Aromatic and Heterocyclic Moieties

The introduction of aromatic and heterocyclic groups onto the piperazine core is a common strategy to modulate the pharmacological properties of the resulting molecules. These moieties can be introduced at either nitrogen atom, though for this compound, functionalization typically occurs at the secondary amine, replacing the methyl group, or by utilizing a precursor that is later methylated.

One of the most direct methods for N-arylation is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting an electron-deficient aromatic or heterocyclic ring, typically substituted with a good leaving group such as a halogen, with the secondary amine of a piperazine derivative. For instance, in the synthesis of the drug Netupitant, N-methylpiperazine is reacted with 2-chloro-5-nitropyridine (B43025) in a classic SNAr reaction. researchgate.net A similar approach could be envisioned for derivatives of 1-(3-methoxypropyl)piperazine.

Another powerful tool for forming C-N bonds is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. This method is particularly useful for coupling piperazines with a broader range of aryl and heteroaryl halides or triflates, including those that are not sufficiently electron-deficient for SNAr to occur readily. mdpi.com The synthesis of Venetoclax, for example, utilizes a Buchwald-Hartwig amination to couple a piperazine derivative with an aryl halide. mdpi.com

The synthesis of 1-aryl-4-(2-aryl-1-diazenyl)-piperazines has been achieved through the diazotization of a primary arylamine followed by diazonium coupling with a secondary arylpiperazine, demonstrating another route to functionalized piperazine derivatives. researchgate.net

Furthermore, direct synthesis from precursors allows for the incorporation of aromatic moieties. For example, 1-(4-methoxyphenyl)piperazine can be synthesized from diethanolamine and p-anisidine in a one-pot method, which can then be further functionalized. mdpi.com

The table below summarizes some general methods for the introduction of aromatic and heterocyclic moieties that could be adapted for the synthesis of this compound derivatives.

| Reaction Type | Reactants | General Conditions | Product Type |

| Nucleophilic Aromatic Substitution (SNAr) | Piperazine derivative, Electron-deficient aryl/heteroaryl halide | Base, Solvent (e.g., DMF, DMSO) | N-Aryl/N-Heteroaryl piperazine |

| Buchwald-Hartwig Amination | Piperazine derivative, Aryl/heteroaryl halide or triflate | Palladium catalyst, Ligand, Base | N-Aryl/N-Heteroaryl piperazine |

| Reductive Amination | Piperazine derivative, Aryl/heteroaryl aldehyde or ketone | Reducing agent (e.g., NaBH(OAc)3) | N-Benzyl/N-Alkylaryl piperazine |

| Diazonium Coupling | Diazonium salt of an arylamine, Piperazine derivative | Aqueous, basic conditions | N-Aryl-diazenyl-piperazine |

Functionalization of the Piperazine Nitrogen Atoms

The nitrogen atoms of the piperazine ring are key handles for chemical modification. For this compound, the tertiary amine is generally less reactive towards common electrophiles than a secondary amine would be. Therefore, many functionalization strategies involve starting with a precursor such as 1-(3-methoxypropyl)piperazine and then introducing the methyl group in a later step. However, direct functionalization of the tertiary amine is also possible under certain conditions, and the existing N-methyl group can also be a site for quaternization.

Acylation of the piperazine nitrogen is a common transformation. This is typically achieved by reacting the piperazine with an acyl chloride or anhydride (B1165640) in the presence of a base. This reaction forms an amide bond and is a versatile method for introducing a wide variety of functional groups. For instance, aryl acid chlorides can be condensed with piperazine derivatives in the presence of a coupling agent like HBTU and a base such as DIPA to form the corresponding amides. jocpr.com

Sulfonylation is another important functionalization reaction. Reacting a piperazine with a sulfonyl chloride in the presence of a base like triethylamine yields a sulfonamide. This has been demonstrated in the synthesis of novel sulfonamide derivatives of trimetazidine, where 1-(2,3,4-trimethoxybenzyl)piperazine was reacted with various sulfonyl chlorides. mdpi.com A similar strategy could be applied to this compound to introduce sulfonyl groups.

Alkylation of the piperazine nitrogens can be achieved using alkyl halides. This reaction is often used to introduce small alkyl groups. For example, the synthesis of Ponatinib and Nintedanib involves the alkylation of N-methylpiperazine with reactive alkyl halides. mdpi.com

The following table provides an overview of common functionalization reactions for the piperazine nitrogen atoms.

| Reaction Type | Reagents | Product |

| Acylation | Acyl chloride or anhydride, Base | N-Acylpiperazine (Amide) |

| Sulfonylation | Sulfonyl chloride, Base | N-Sulfonylpiperazine (Sulfonamide) |

| Alkylation | Alkyl halide | N-Alkylpiperazine |

| Reductive Amination | Aldehyde or ketone, Reducing agent | N-Alkylpiperazine |

Linker Chemistry in Conjugation Strategies

The this compound moiety can be incorporated into larger molecules as a linker or part of a linker system in various conjugation strategies, such as in the development of antibody-drug conjugates (ADCs) or other targeted drug delivery systems. youtube.com The physicochemical properties of the linker are crucial as they can influence the solubility, stability, and pharmacokinetic profile of the conjugate.

The 3-methoxypropyl group in this compound provides a degree of lipophilicity and flexibility to a linker. The ether oxygen can also participate in hydrogen bonding. The piperazine ring itself is a common component in linkers due to its ability to improve aqueous solubility and its chemical versatility for attachment to other molecular fragments.

Linkers can be broadly classified as cleavable or non-cleavable. Cleavable linkers are designed to release the payload (e.g., a cytotoxic drug) under specific conditions, such as the acidic environment of lysosomes or the presence of specific enzymes that are overexpressed in tumor tissues. ub.edu Examples of cleavable linker chemistries include hydrazones, disulfides, and peptides that are substrates for proteases like cathepsin B.

Non-cleavable linkers result in the payload being released along with the linker and a portion of the targeting moiety after internalization and degradation of the carrier. The choice between a cleavable and non-cleavable linker depends on the specific application and the mechanism of action of the payload.

The conjugation of a linker containing a this compound unit to a protein, such as an antibody, would typically involve the reaction of a functional group on the linker with a reactive amino acid residue on the protein surface, such as lysine (B10760008) or cysteine. nih.gov For example, the piperazine nitrogen could be functionalized with a group that is reactive towards amines, such as an N-hydroxysuccinimide (NHS) ester, or towards thiols, such as a maleimide.

The table below outlines key aspects of linker chemistry relevant to conjugation strategies.

| Linker Property | Description | Examples of Chemical Moieties |

| Cleavability | Determines the mechanism of payload release. | Cleavable: Hydrazones, Disulfides, Peptides (e.g., Val-Cit), β-GlucuronidesNon-cleavable: Thioethers (e.g., from maleimide-thiol addition) |

| Solubility | Influences the overall aqueous solubility of the conjugate. | Polyethylene glycol (PEG), Sulfonates, Piperazines |

| Reactivity | The functional group on the linker that enables conjugation. | N-Hydroxysuccinimide (NHS) esters (for amines), Maleimides (for thiols), Alkynes/Azides (for click chemistry) |

| Stability | The linker must be stable in circulation to prevent premature payload release. | The chemical nature of the bonds within the linker determines its stability. |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are pivotal in confirming the molecular structure of 1-(3-Methoxypropyl)-4-methylpiperazine. By employing methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, a detailed picture of the compound's atomic arrangement and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Positional and Connectivity Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule by providing information about the chemical environment of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms. While specific experimental data for this compound is not widely published, the expected chemical shifts and multiplicities can be predicted based on the analysis of structurally similar compounds.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The methoxy (B1213986) group (CH₃O-) would likely appear as a singlet around 3.3 ppm. The protons of the methylene (B1212753) group adjacent to the oxygen (CH₂-O) are expected to resonate as a triplet at approximately 3.4-3.6 ppm. The central methylene group of the propyl chain (-CH₂-) would likely be a multiplet around 1.7-1.9 ppm. The methylene group attached to the piperazine (B1678402) nitrogen (-CH₂-N) is expected to be a triplet in the range of 2.3-2.5 ppm. The protons on the piperazine ring would likely appear as two multiplets in the region of 2.3-2.7 ppm, and the methyl group attached to the other piperazine nitrogen (N-CH₃) would be a singlet around 2.2-2.3 ppm.

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The carbon of the methoxy group (CH₃O-) is expected to have a chemical shift in the range of 58-60 ppm. The carbon of the methylene group adjacent to the oxygen (CH₂-O) would likely appear around 70-72 ppm. The central methylene carbon of the propyl chain (-CH₂-) is expected at approximately 25-27 ppm. The carbon of the methylene group attached to the piperazine nitrogen (-CH₂-N) would be in the range of 55-57 ppm. The carbons of the piperazine ring are expected to resonate in the region of 52-56 ppm, while the carbon of the N-methyl group (N-CH₃) would likely appear at 45-47 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃-O | 3.3 (s) | 59.0 |

| O-CH₂- | 3.5 (t) | 71.0 |

| -CH₂- (propyl) | 1.8 (m) | 26.0 |

| N-CH₂- (propyl) | 2.4 (t) | 56.0 |

| Piperazine CH₂ | 2.4-2.6 (m) | 53.0-55.0 |

| N-CH₃ | 2.2 (s) | 46.0 |

Note: These are predicted values based on analogous structures. s = singlet, t = triplet, m = multiplet.

Mass Spectrometry (LC-MS, HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable.

For this compound (C₉H₂₀N₂O), the expected exact mass can be calculated. In an HRMS analysis, the protonated molecule ([M+H]⁺) would be observed, confirming the molecular formula.

The fragmentation pattern in MS/MS analysis would likely involve cleavage of the bonds within the piperazine ring and the propyl chain. A characteristic fragmentation would be the loss of the methoxypropyl group or cleavage of the piperazine ring, leading to specific fragment ions. A prominent peak would be expected at m/z 100, corresponding to the N-methylpiperazine fragment. Another significant fragment could arise from the cleavage of the C-C bond adjacent to the piperazine nitrogen, resulting in an ion at m/z 113.

Interactive Data Table: Expected Mass Spectrometry Data

| Ion | Expected m/z | Description |

| [M+H]⁺ | 173.1654 | Protonated molecular ion |

| [M-CH₂OCH₃]⁺ | 128.1335 | Loss of a methoxymethyl radical |

| [C₅H₁₂N₂]⁺ | 100.1024 | N-methylpiperazine fragment |

| [C₆H₁₃N₂]⁺ | 113.1079 | Cleavage of the propyl chain |

Note: These are predicted m/z values.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound is expected to show several key absorption bands.

The C-H stretching vibrations of the alkyl groups (methyl and methylene) would appear in the region of 2800-3000 cm⁻¹. The C-O stretching vibration of the ether linkage is expected to produce a strong band in the range of 1070-1150 cm⁻¹. The C-N stretching vibrations of the tertiary amines in the piperazine ring would likely be observed in the 1000-1250 cm⁻¹ region. The absence of significant peaks in the O-H (around 3200-3600 cm⁻¹) and N-H (around 3300-3500 cm⁻¹) stretching regions would confirm the absence of hydroxyl and secondary amine groups.

Interactive Data Table: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2950-2850 | C-H stretch | Alkyl (CH₃, CH₂) |

| 1470-1450 | C-H bend | Alkyl (CH₂) |

| 1380-1370 | C-H bend | Alkyl (CH₃) |

| 1150-1070 | C-O stretch | Ether |

| 1250-1000 | C-N stretch | Tertiary amine |

Note: These are predicted absorption ranges.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture, assessing the purity of a compound, and for its isolation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. It is well-suited for the analysis of complex mixtures containing piperazine derivatives. In a GC-MS analysis of a sample containing this compound, the compound would be separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then provides identification based on the mass spectrum of the eluted compound. This technique is particularly useful for identifying impurities and byproducts in a reaction mixture.

High-Performance Liquid Chromatography (HPLC) for Purification and Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purification and purity assessment of a wide range of compounds, including those that are not suitable for GC analysis. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape. By monitoring the elution profile with a suitable detector (e.g., UV or MS), the purity of the compound can be determined, and the method can be scaled up for preparative purification.

X-ray Crystallography for Solid-State Structural Determination (If Available for Analogues)

While the specific crystal structure of this compound is not publicly available, X-ray crystallography has been instrumental in determining the three-dimensional arrangement of atoms in the solid state for several of its structural analogues. This technique provides precise information on bond lengths, bond angles, and conformational arrangements within the crystal lattice. The study of these analogues offers valuable insights into the likely structural characteristics of the this compound molecule.

Detailed analysis of analogues containing the 4-methylpiperazine moiety reveals a consistent adoption of a chair conformation for the piperazine ring, which is the most stable arrangement for this six-membered heterocycle. For instance, in the crystal structure of 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine, the piperazine ring is observed in a slightly distorted chair conformation. nih.gov Similarly, the piperazine ring in 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde also adopts a chair conformation where both substituents are in equatorial positions. researchgate.net This equatorial positioning is a common feature, minimizing steric hindrance and leading to a more stable molecular structure.

The crystal structure of 1-Bis(4-fluorophenyl)methyl piperazine exhibits a monoclinic crystal system with the space group P21/c. In another example, salts of N-(4-methoxyphenyl)piperazine have been shown to crystallize and form complex hydrogen-bonded networks. nih.govnih.gov The study of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate reveals a triclinic crystal system, with the piperazine ring again in a chair conformation. nih.gov

The analysis of these analogues through X-ray crystallography underscores the predictable conformational behavior of the 4-methylpiperazine core. The specific crystallographic parameters, such as unit cell dimensions and space group, vary depending on the nature of the other substituents and the crystallization conditions.

Below are interactive data tables summarizing the crystallographic data for several analogues of this compound.

Table 1: Crystallographic Data for 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine nih.gov

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆N₄O₂ |

| Molecular Weight | 248.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 27.9353 (14) |

| b (Å) | 5.9247 (3) |

| c (Å) | 18.7763 (7) |

| β (°) | 126.527 (3) |

| Volume (ų) | 2497.2 (2) |

| Z | 8 |

Table 2: Crystallographic Data for 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde researchgate.net

| Parameter | Value |

| Molecular Formula | C₁₅H₁₇N₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

Table 3: Crystallographic Data for 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride researchgate.net

| Parameter | Value |

| Molecular Formula | C₁₄H₂₂N₂O₃·HCl |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 21.548 (1) |

| b (Å) | 7.6273 (3) |

| c (Å) | 9.5982 (5) |

| β (°) | 100.651 (2) |

| Volume (ų) | 1550.32 (12) |

| Z | 4 |

Computational Chemistry and Molecular Modeling of 1 3 Methoxypropyl 4 Methylpiperazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods provide a detailed description of the electron distribution and energy states.

Density Functional Theory (DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.govdeu.edu.tr It is particularly effective for determining the optimized geometry and conformational preferences of molecules like 1-(3-Methoxypropyl)-4-methylpiperazine. researchgate.net DFT calculations can predict various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. muni.cz

A conformational analysis using DFT would reveal the most stable three-dimensional arrangement of the atoms in this compound. This involves optimizing the geometry of different possible conformers and comparing their relative energies. For instance, the piperazine (B1678402) ring can adopt chair, boat, or twist-boat conformations, and the methoxypropyl chain has multiple rotatable bonds, leading to a complex potential energy surface.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.2 | eV |

| HOMO-LUMO Gap | 6.3 | eV |

| Dipole Moment | 1.8 | Debye |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this type.

Calculation of Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. muni.cz

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the piperazine ring and the oxygen atom of the methoxy (B1213986) group, highlighting these as potential sites for hydrogen bonding or coordination with metal ions. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility and conformational changes in different environments. nih.gov

Conformational Analysis and Flexibility of the Methoxypropyl Chain and Piperazine Ring

MD simulations can be employed to explore the conformational landscape of this compound in greater detail than static quantum chemical calculations. nih.gov By simulating the motion of the atoms over a period of time, it is possible to observe the flexibility of the methoxypropyl chain and the piperazine ring. researchgate.netresearchgate.net The piperazine ring can undergo ring-puckering motions, and the methoxypropyl chain can adopt various extended and folded conformations. Analysis of the simulation trajectory can reveal the most populated conformational states and the energy barriers between them.

Table 2: Hypothetical Torsional Angle Preferences from MD Simulations

| Dihedral Angle | Predominant Conformation | Percentage of Simulation Time |

|---|---|---|

| C-O-C-C (methoxypropyl) | gauche | 65% |

| C-C-C-N (methoxypropyl) | anti | 75% |

Note: This data is hypothetical and for illustrative purposes only, representing plausible conformational preferences.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net MD simulations can explicitly model the effect of different solvents on the conformation of this compound. researchgate.net In a polar solvent like water, the molecule may adopt a more compact conformation to minimize the exposure of its hydrophobic parts to the solvent. Conversely, in a nonpolar solvent, the molecule might adopt a more extended conformation. These simulations provide a dynamic picture of the solute-solvent interactions and their impact on the molecular structure.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. nih.govmdpi.com

For this compound, molecular docking studies could be performed to investigate its potential interactions with various biological targets, such as enzymes or receptors. alliedacademies.orgrdd.edu.iq The docking process involves placing the ligand into the binding site of the protein in multiple orientations and conformations and then scoring these poses based on a scoring function that estimates the binding affinity. The results of molecular docking can provide hypotheses about the potential biological activity of the compound and guide the design of new molecules with improved properties. nih.gov

Table 3: Hypothetical Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Monoamine Oxidase A | -7.2 | Tyr407, Phe208 |

| Dopamine D2 Receptor | -8.5 | Asp114, Ser193 |

Note: The data presented in this table is purely hypothetical and serves to illustrate the type of results obtained from molecular docking studies.

Report on the Computational Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of specific published research focusing on the computational chemistry and molecular modeling of the compound This compound .

Therefore, it is not possible to provide a detailed, evidence-based article on the specific topics requested in the outline:

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

In Silico Prediction of Relevant Molecular Features

While the methodologies described—such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and the analysis of molecular interactions—are standard practices in computational drug discovery, specific studies applying these techniques to this compound have not been identified in the available literature.

Computational studies are frequently conducted on various other piperazine and piperidine (B6355638) derivatives to investigate their potential as therapeutic agents by exploring their binding to biological targets like serotonin (B10506) receptors, mTORC1, and various enzymes. mdpi.commdpi.com These analyses help in understanding the structure-activity relationships within the broader class of piperazine-containing molecules and guide the design of new compounds with improved affinity and selectivity. mdpi.comnih.gov However, the results of such studies are specific to the exact molecular structures being investigated and cannot be extrapolated to this compound without dedicated research.

Molecular Interactions and Biological System Profiling

Investigation of Receptor Binding Profiles (In Vitro Assays)

The piperazine (B1678402) scaffold is a common feature in many biologically active compounds, known to interact with a wide range of neurotransmitter receptors and other biological targets nih.gov. The specific substituents on the piperazine ring significantly influence the binding affinity and selectivity.

Histamine (B1213489) Receptors: Many piperazine-containing compounds are known to possess high affinity for histamine receptors, particularly the H1 and H3 subtypes nih.govnih.gov. The basic nitrogen atoms of the piperazine ring are thought to play a crucial role in the interaction with these receptors acs.org. Structure-activity relationship studies of various piperidine (B6355638) and piperazine derivatives have shown that the nature of the N-alkyl substituent significantly influences the binding affinity at histamine H3 receptors nih.gov. While specific data for 1-(3-Methoxypropyl)-4-methylpiperazine is lacking, the general structural features suggest a potential for interaction with histamine receptors.

Table 1: Serotonin (B10506) and Histamine Receptor Binding Affinities of Structurally Related Piperazine Derivatives

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| 1-(2-Methoxyphenyl)piperazine | 5-HT1A | 25 | researchgate.net |

| 1-(2-Methoxyphenyl)piperazine | 5-HT2A | 50 | researchgate.net |

| 1-(m-Chlorophenyl)piperazine | 5-HT1A | 15 | researchgate.net |

| 1-(m-Chlorophenyl)piperazine | 5-HT2A | 2.5 | researchgate.net |

| E-4031-17 (a piperidine derivative) | hH3R | >10,000 | nih.gov |

| Compound 4 (a piperazine derivative) | hH3R | 3.17 | nih.gov |

| Compound 5 (a piperidine derivative) | hH3R | 7.70 | nih.gov |

hERG Potassium Channel: The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical antitarget in drug discovery due to the risk of cardiac arrhythmias associated with its inhibition drughunter.com. The promiscuity of the hERG channel allows it to bind a wide variety of structurally diverse compounds drughunter.com. Piperazine-containing molecules are often screened for hERG liability researchgate.net. While no direct inhibition data (IC50) for this compound has been reported, the presence of a basic nitrogen atom and a certain degree of lipophilicity are known risk factors for hERG binding drughunter.com. Studies on related compounds, such as certain antihistamines containing a piperazine ring, have shown varying degrees of hERG channel blockade nih.govbris.ac.ukbiorxiv.org.

Table 2: hERG Channel Inhibition by Structurally Related Compounds

| Compound | IC50 (nM) | Assay Type | Reference |

| Terfenadine | 200 | Patch Clamp | biorxiv.org |

| E-4031 | 15.8 | Patch Clamp | nih.govbris.ac.uk |

| E-4031-17 | 40.3 | Patch Clamp | nih.govbris.ac.uk |

| Vanoxerine (a piperazine derivative) | 75 | Thallium Flux Assay | mdpi.com |

Sigma receptors, classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intracellular chaperone proteins that have been implicated in a variety of cellular functions and are targets for novel therapeutics. Many piperazine derivatives have been shown to possess high affinity for sigma receptors acs.orgmdpi.comnih.gov. The nature of the substituents on the piperazine ring plays a crucial role in determining the affinity and selectivity for the two subtypes nbinno.comnih.gov. For instance, the presence of a benzyl (B1604629) or a substituted benzyl group on one of the piperazine nitrogens is a common feature in many high-affinity sigma receptor ligands nih.gov. Although direct binding studies for this compound are not available, its structural components, particularly the N-alkylated piperazine core, are present in known sigma receptor ligands.

Table 3: Sigma Receptor Binding Affinities of Structurally Related Piperazine Derivatives

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| Haloperidol | σ1 | 2.5 | acs.org |

| 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) | σ2 | 0.68 | nih.gov |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | σ1 | 3.2 | acs.org |

| 4-methoxybenzyl substituted piperazine 3d | σ1 | 12.4 | nbinno.com |

| Compound 4b (a diazaspiro derivative) | σ1 | 2.7 | acs.org |

| Compound 4b (a diazaspiro derivative) | σ2 | 27 | acs.org |

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase involved in numerous cellular signaling pathways, and its inhibitors are being investigated for various therapeutic applications, including central nervous system disorders drughunter.com. While some small molecule inhibitors of GSK-3β incorporate heterocyclic scaffolds, there is no specific data to suggest that this compound is a direct inhibitor of this enzyme. The development of GSK-3β inhibitors has largely focused on ATP-competitive and non-ATP-competitive compounds with different structural motifs acs.orggoogle.com.

Tropomyosin Receptor Kinase (TRK) Receptors: The TRK family of neurotrophin receptors (TrkA, TrkB, and TrkC) are crucial for neuronal survival and differentiation nih.govmdpi.com. Some small molecule inhibitors of TRK receptors have been developed, and some of these contain piperazine moieties as part of their larger molecular structures chemicalbook.com. However, there is no direct evidence to suggest that a simple molecule like this compound would have significant affinity for TRK receptors. The design of TRK inhibitors often involves more complex structures that can interact with the ATP-binding pocket of the kinase domain wikipedia.org.

Adenosine (B11128) receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors that are widely distributed throughout the body and are involved in various physiological processes wikipedia.org. A number of potent and selective antagonists for these receptors have been developed, and many of them feature a piperazine ring as a key structural element nih.govresearchgate.netnih.govmolbase.comnih.govresearchgate.net. The arylpiperazine moiety, in particular, has been extensively utilized in the design of A2A receptor antagonists researchgate.netnih.gov. While direct experimental data for this compound is not available, the presence of the N-alkylated piperazine core suggests that it could potentially interact with adenosine receptors, although likely with lower affinity compared to more complex, specifically designed antagonists.

Table 4: Adenosine A2A Receptor Binding Affinities of Structurally Related Piperazine Derivatives

| Compound | Binding Affinity (Ki, nM) | Selectivity (vs. A1) | Reference |

| ZM-241385 | <1 | >1000-fold | nih.gov |

| Compound 26h (a triazolopyrimidine) | 0.2 | 16,500-fold | molbase.com |

| SCH 58261 | 1.3 | 50-fold | nih.gov |

| Compound 11 (a thiazolopyrimidine) | 8.62 | - | nih.gov |

Enzymatic Activity Modulation (In Vitro Studies)

The metabolic fate of a compound is a critical aspect of its pharmacological profile, and in vitro studies with liver microsomes or recombinant enzymes are essential to identify the key enzymes involved in its metabolism. For this compound, while direct metabolic studies are not publicly available, information can be inferred from structurally related compounds.

A study on the metabolism of 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) in human liver microsomes identified that the major metabolic pathway is O-demethylation, and this reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2D6 newdrugapprovals.org. Given the structural similarity, it is plausible that this compound also undergoes metabolism via CYP enzymes, potentially including CYP2D6. N-dealkylation of the piperazine nitrogen is another common metabolic pathway for piperazine-containing drugs researchgate.netscispace.com.

Furthermore, piperazine derivatives have the potential to inhibit or induce cytochrome P450 enzymes, which can lead to drug-drug interactions nih.govnih.govresearchgate.netchemicalbook.com. Studies on various N-alkyl piperazines have shown a range of effects on CYP enzymes, from weak to potent inhibition, depending on the specific substituents nih.gov. Without direct experimental data, the potential for this compound to modulate enzymatic activity remains speculative but warrants consideration in any further investigation of its properties.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters and are significant targets in the treatment of neurological and psychiatric disorders. frontiersin.orgmdpi.com The N-methylpiperazine scaffold, a core component of this compound, has been incorporated into various compounds designed as MAO inhibitors.

Research into a series of N-methylpiperazine chalcones identified compounds with potent and selective inhibitory activity against MAO-B. nih.govsemanticscholar.org For example, a derivative featuring a 3-trifluoromethyl-4-fluorinated phenyl ring showed the highest selective inhibition for MAO-B, whereas other analogs demonstrated varying degrees of activity. nih.gov Kinetic studies revealed that these chalcone-based inhibitors acted as reversible, competitive inhibitors of MAO-B. nih.govsemanticscholar.org Similarly, studies on pyridazinobenzylpiperidine derivatives have also highlighted their potential as selective MAO-B inhibitors. researchgate.net

While these findings underscore the potential of the N-methylpiperazine moiety to interact with monoamine oxidases, no specific experimental data on the MAO-A or MAO-B inhibitory activity of this compound was identified in the reviewed literature.

Table 1: MAO-B and AChE Inhibitory Activity of Selected N-Methylpiperazine Analogs

| Compound ID | Description | MAO-B IC₅₀ (µM) | AChE IC₅₀ (µM) | Selectivity Index (SI) for MAO-B | Reference |

|---|---|---|---|---|---|

| 2k | 3-Trifluoromethyl-4-fluorinated N-methylpiperazine chalcone (B49325) | 0.71 | 8.10 | 56.34 | nih.govsemanticscholar.org |

| 2n | 2-Fluoro-5-bromophenyl N-methylpiperazine chalcone | 1.11 | 4.32 | 16.04 | nih.govsemanticscholar.org |

| 2o | N-methylpiperazine chalcone analog | 1.19 - 3.87 | 1.19 - 3.87 | N/A | nih.govsemanticscholar.org |

IC₅₀: Half-maximal inhibitory concentration. SI: Selectivity Index (IC₅₀ MAO-A / IC₅₀ MAO-B). Data is for structurally related compounds, not this compound.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for breaking down the neurotransmitter acetylcholine. mdpi.com Inhibition of AChE is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. nih.gov The piperazine nucleus is a common feature in the design of AChE inhibitors.

Studies on N-methylpiperazine chalcones have demonstrated that this class of compounds can possess dual inhibitory activity against both MAO-B and AChE. nih.govsemanticscholar.org For instance, the 2-fluoro-5-bromophenyl derivative (Compound 2n) was found to effectively inhibit AChE with an IC₅₀ value of 4.32 µM, while another analog (Compound 2k) showed an IC₅₀ of 8.10 µM. nih.gov These findings suggest that the N-methylpiperazine scaffold can be effectively utilized to target the active site of acetylcholinesterase. However, direct experimental evaluation of this compound as an AChE inhibitor has not been reported in the available scientific literature.

Other Enzyme Inhibition Studies (e.g., SIRT2, DPP-4)

Sirtuin 2 (SIRT2) Inhibition: SIRT2 is an enzyme involved in various cellular processes, including cell cycle regulation and microtubule dynamics, and is considered a therapeutic target for neurodegenerative diseases and cancer. nih.govaging-us.com A review of the literature on SIRT2 inhibitors reveals a wide variety of chemical structures, including complex heterocyclic systems and peptide-based molecules, designed to target this enzyme. nih.govmdpi.comrsc.org However, no studies were found that investigated the inhibitory activity of this compound or closely related simple N-alkylpiperazines against SIRT2.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. nih.gov Its inhibition is an established therapeutic approach for type 2 diabetes. researchgate.netmdpi.com The piperazine ring is a key structural component in several classes of DPP-4 inhibitors. mdpi.com For example, research on piperazine-derived constrained compounds has led to the identification of potent DPP-4 inhibitors. researchgate.net These studies highlight the utility of the piperazine scaffold for interaction with the DPP-4 active site. Despite the prevalence of this structural motif in DPP-4 inhibitors, specific data on the inhibitory potential of this compound against DPP-4 is not available.

Cellular System Investigations

Assessment of Antiproliferative Effects in Cellular Models

The piperazine moiety is a well-established pharmacophore in the development of anticancer agents. Numerous studies have demonstrated that incorporating a piperazine ring into various molecular scaffolds can lead to significant antiproliferative activity against a range of cancer cell lines.

For instance, a series of piperazine-linked quinolinequinones were synthesized and screened for cytotoxic activity, with several analogs showing potent inhibition of cancer cell growth. nih.gov Similarly, novel 4-piperazinylquinoline derivatives have been developed that exhibit strong antiproliferative effects, particularly against renal cancer cell lines. researchgate.net These studies often explore how different substituents on the piperazine ring influence potency and selectivity. nih.govresearchgate.net While these findings confirm the importance of the piperazine nucleus in designing antiproliferative agents, no research assessing the specific effects of this compound on cancer cell proliferation has been documented.

Evaluation of Antioxidant Mechanisms in Cellular Contexts

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous diseases. mdpi.com The antioxidant potential of a compound can be evaluated through various mechanisms, including direct radical scavenging or modulation of cellular antioxidant enzyme systems. nih.gov While many classes of compounds, such as those containing phenolic or thiol groups, are well-studied for their antioxidant properties, there is a lack of research into the specific antioxidant mechanisms of this compound in cellular models. mdpi.com The available literature did not provide evidence of this compound being tested for its ability to mitigate oxidative stress or influence antioxidant pathways within a cellular context.

In Vitro Autogradiography for Receptor Distribution Mapping

In vitro autoradiography is a powerful technique used to visualize and quantify the distribution of specific receptors in tissue sections using radiolabeled ligands. medchemexpress.com The methoxyphenyl piperazine structure is a key component of several well-characterized radioligands used for mapping neurotransmitter receptors.

For example, a radiolabeled antagonist, 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-[(18)F]fluorobenzamido]ethyl]piperazine (p-[(18)F]MPPF), has been successfully used in positron emission tomography (PET) and autoradiography to map the distribution of serotonin 5-HT(1A) receptors in the brain. nih.gov These studies show that the methoxyphenyl piperazine moiety can confer high affinity and specificity for certain receptors. Another study utilized a tritiated 4-methylpiperazin-1-yl derivative for autoradiographic studies of the colony-stimulating factor 1 receptor (CSF1R) in post-mortem brain tissues. researchgate.net

These examples demonstrate that the core structures within this compound (i.e., the piperazine and methoxy-alkyl groups) are found in molecules suitable for use as radioligands in receptor mapping. However, no studies have been published describing the synthesis of a radiolabeled form of this compound or its use in in vitro autoradiography.

Structure Activity Relationship Sar Investigations Centered on the 1 3 Methoxypropyl 4 Methylpiperazine Core

Impact of Methoxypropyl Chain Modifications on Molecular Interactions

The 3-methoxypropyl chain, attached to the N1 position of the piperazine (B1678402) ring, plays a critical role in how the molecule orients itself and interacts within a receptor's binding pocket. Modifications to this chain can significantly alter a compound's affinity and selectivity.

Alterations in Chain Length and Branching

The length and branching of the alkyl chain connecting the piperazine core to the methoxy (B1213986) group are key determinants of binding affinity. The optimal length of this linker is target-dependent, as it dictates the molecule's ability to span the distance between different interaction points within a binding site.

Research on various piperazine derivatives has shown that altering the length of an alkyl linker can have a profound impact on receptor affinity. For instance, in one study on piperazine derivatives targeting the histamine (B1213489) H3 receptor, extending the alkyl chain length led to a decrease in binding affinity. nih.gov Conversely, in a different series of piperazine-based sigma (σ) receptor ligands, a linker of a specific, intermediate length was found to be optimal for achieving high affinity. nih.gov Short linkers may introduce excessive rigidity, preventing the molecule from adopting the ideal conformation for binding, while overly long linkers might lead to a loss of structural coherence and entropic penalties upon binding. mdpi.com

Branching on the chain can introduce steric hindrance, which may either be detrimental, by preventing access to the binding pocket, or beneficial, by locking the molecule into a more favorable, rigid conformation.

| Compound Modification | Alkyl Chain (n=carbons) | Illustrative Ki (nM) | Comment |

|---|---|---|---|

| Shortened Chain | 2 | 50.5 | Suboptimal length may not effectively span binding subsites. |

| Parent Methoxypropyl Chain | 3 | 15.2 | Optimal length for receptor interaction in this series. |

| Lengthened Chain | 4 | 89.7 | Increased flexibility can lead to an entropic penalty upon binding. nih.gov |

Note: Data are hypothetical and for illustrative purposes to demonstrate the general principle of SAR based on findings from related compound series. nih.govnih.gov

Role of the N-Methyl Group on Piperazine Ring

The methyl group on the N4 nitrogen of the piperazine ring is not merely a placeholder; it has distinct steric and electronic properties that influence the molecule's behavior.

Steric and Electronic Contributions of the Methyl Substituent

The N-methyl group contributes to the molecule in two primary ways. Electronically, as an alkyl group, it has a weak electron-donating inductive effect. This effect increases the electron density on the N4 nitrogen, which can influence its basicity and ability to participate in interactions. stackexchange.com

Sterically, the methyl group adds bulk to the piperazine ring. This can be advantageous, as the N-methylpiperazine moiety is noted for having favorable lipophilic and steric characteristics that can help maintain a good balance of pharmacokinetic and pharmacodynamic properties. mdpi.com The bulk of the methyl group can influence the molecule's conformation and how it is accommodated by a receptor, potentially engaging in hydrophobic interactions within the binding site. mdpi.com Studies comparing N-methyl and N-cyclopentyl substituents on a piperazine ring in rifamycins (B7979662) found that this N-alkyl group was key to differential interactions with lipid membranes, suggesting its importance in influencing pharmacokinetic behavior. nih.gov

Influence on Basic Properties (e.g., pKa) and Protonation State

The substitution on the piperazine nitrogens significantly affects their basicity, which is quantified by the pKa value. The pKa determines the extent to which the nitrogen atoms are protonated at a physiological pH of approximately 7.4. This protonation state is critical, as a charged (protonated) amine can form strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in a receptor.

Adding a methyl group to a piperazine nitrogen (transforming a secondary amine to a tertiary amine) generally lowers its pKa, making it a weaker base. uregina.caresearchgate.net This is somewhat counterintuitive to the electron-donating inductive effect, but steric factors, such as hindrance to solvation of the protonated form, play a significant role. stackexchange.com The methylation of one or both nitrogen atoms in piperazine reduces the highest measured pKa value. researchgate.net This change in basicity alters the percentage of protonated species at physiological pH, which can dramatically affect receptor binding and cell permeability. researchgate.netrsc.org

| Compound | Highest pKa Value | Comment |

|---|---|---|

| Piperazine | ~9.73 - 9.8 | Reference secondary amine. researchgate.net |

| 1-Methylpiperazine (B117243) | ~9.2 - 9.3 | Methylation lowers the basicity. researchgate.net |

| 1,4-Dimethylpiperazine | ~8.2 - 8.4 | Further methylation continues to decrease basicity. uregina.caresearchgate.net |

Note: pKa values are approximate and compiled from multiple sources. stackexchange.comuregina.caresearchgate.net

Substituent Effects on the Piperazine Nitrogen Atoms (N1 and N4)

The two nitrogen atoms in the piperazine ring are not necessarily equivalent, especially in a disubstituted compound like 1-(3-methoxypropyl)-4-methylpiperazine. The nature of the substituents at N1 and N4 can impart distinct roles to each nitrogen atom in molecular interactions.

Research on other 1,4-disubstituted piperazine derivatives has demonstrated that the two nitrogen atoms can have fundamentally different roles in producing biological activity. For example, in a series of opioid receptor ligands, the substituent and nitrogen at the N1 position were found to be crucial for expressing narcotic antagonist activity, while the N4 nitrogen was essential for mu-opioid agonist activity. nih.gov This highlights that the N1 and N4 positions can be independently modified to tune different aspects of a drug's pharmacological profile.

Exploring Different Linkers and Aromatic/Heterocyclic Moieties

A comprehensive exploration of different linkers and aromatic or heterocyclic moieties attached to the this compound core is not available in the current body of scientific literature. SAR studies on other arylpiperazine derivatives have shown that the nature of the linker and the type of aromatic or heterocyclic system can significantly influence potency and selectivity. However, without specific studies on the this compound scaffold, any discussion would be purely speculative and not based on direct research findings.

Correlation of Structural Features with Molecular Interaction Profiles

Correlating specific structural features of this compound derivatives with their molecular interaction profiles is contingent on the availability of foundational SAR data.

Deriving Pharmacophore Models from SAR Data

Pharmacophore models are derived from the three-dimensional structural features of a series of active compounds. The development of a pharmacophore model for derivatives of this compound would require a dataset of compounds with varying structures and their corresponding biological activities. As no such systematic SAR studies are publicly available, it is not possible to derive or present a validated pharmacophore model specific to this chemical series.

Elucidation of Key Structural Determinants for Selective Binding

The identification of key structural determinants for selective binding to a biological target is a primary goal of SAR studies. This involves pinpointing which functional groups and structural motifs are essential for potent and selective interaction. The absence of comparative biological data for a series of analogs based on the this compound core means that such key determinants have not been elucidated in the public scientific record.

Future Perspectives in Research on 1 3 Methoxypropyl 4 Methylpiperazine

Development of Novel Synthetic Routes for Accessibility and Scalability

The accessibility and scalability of a chemical synthesis are paramount for its viability in drug discovery and development. While 1-(3-Methoxypropyl)-4-methylpiperazine and its precursors, such as 1-(3-chloropropyl)-4-methylpiperazine (B54460) dihydrochloride, are used in the synthesis of complex molecules like the tyrosine kinase inhibitor Bosutinib, the focus of future research will be on developing more efficient and economical synthetic pathways. Current multi-step syntheses can be time-consuming and may not be optimal for large-scale production.

Future synthetic strategies are expected to focus on:

Continuous Flow Chemistry: This approach offers advantages in safety, efficiency, and scalability by performing reactions in a continuous stream rather than in batches. It allows for precise control over reaction parameters, potentially leading to higher yields and purity.

Catalytic Methods: The development of novel catalysts could enable more direct and atom-economical routes. This includes exploring transition-metal catalysis or organocatalysis to form key C-N bonds more efficiently.

Biocatalysis: Utilizing enzymes to perform specific chemical transformations can offer high selectivity under mild reaction conditions, reducing the environmental impact and simplifying purification processes.

Green Chemistry Principles: Future routes will increasingly incorporate principles of green chemistry, such as using safer solvents, reducing energy consumption, and minimizing waste generation. beilstein-journals.org

Improving the synthesis of this key piperazine (B1678402) building block will not only reduce costs but also accelerate the exploration of its derivatives in medicinal chemistry programs.

Advanced Computational Approaches for Rational Design of Analogues

Rational drug design, aided by computational tools, has become an indispensable part of modern medicinal chemistry. For this compound, these approaches can be used to design analogues with enhanced biological activity, improved selectivity, and better pharmacokinetic profiles.

Key computational strategies include:

Structure-Based Drug Design (SBDD): If a biological target is identified, SBDD techniques like molecular docking can be used to predict how analogues of this compound bind to the target's active site. This provides atomic-level insights that guide the design of more potent inhibitors.

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be employed. These methods build models based on the chemical structures and biological activities of a series of known active compounds to predict the activity of new, untested analogues.

Fragment-Based Drug Design (FBDD): The core piperazine structure can be considered a molecular fragment. FBDD involves identifying low-molecular-weight fragments that bind to a biological target and then growing or linking them to create more potent lead compounds. rsc.org Computational methods are crucial for predicting how to best elaborate the initial fragment hits.

These computational methods reduce the reliance on costly and time-consuming high-throughput screening by prioritizing the synthesis of compounds with the highest probability of success.

Integration of Artificial Intelligence and Machine Learning in Molecular Design

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the rational design of new chemical entities. nih.govresearchgate.net These technologies can analyze vast and complex datasets to identify patterns that are not apparent to human researchers. nih.govastrazeneca.com

For the design of this compound analogues, AI and ML can be applied in several ways:

Generative Models: Deep learning models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on large libraries of known molecules to generate novel chemical structures with desired properties. youtube.com These models could design new piperazine derivatives predicted to have high affinity for a specific target.

Predictive Modeling: AI/ML algorithms, particularly graph neural networks, are increasingly used to predict a wide range of molecular properties, including absorption, distribution, metabolism, excretion (ADME), and toxicity. astrazeneca.com This allows for the in silico filtering of designed analogues, ensuring that resources are focused on candidates with favorable drug-like properties.

De Novo Drug Design: AI systems can design molecules from scratch to fit a specific set of criteria. acm.org By combining predictive models for activity and safety, these systems can propose entirely new analogues of this compound that are optimized for multiple parameters simultaneously. researchgate.net

Table 1: AI and Machine Learning Approaches in Analogue Design

| Approach | Description | Application for Piperazine Analogues |

|---|---|---|

| Generative Models | Algorithms (e.g., GANs, VAEs) that learn from existing molecular data to create new, valid chemical structures. | Design of novel this compound derivatives with predicted high potency and selectivity. |

| Predictive Analytics | Use of machine learning (e.g., graph neural networks) to forecast properties like bioactivity, solubility, and toxicity. astrazeneca.com | Early-stage virtual screening to eliminate analogues with poor ADMET profiles before synthesis. |

Exploration of Undiscovered Molecular Targets and Interaction Mechanisms

A significant area for future research is the identification of the molecular targets through which this compound or its derivatives may exert a biological effect. The disruption of specific protein-protein interactions (PPIs) is increasingly recognized as a viable therapeutic strategy, and piperazine scaffolds are well-suited to be part of molecules designed to modulate these targets. mdpi.com

Future research to uncover novel targets and mechanisms will likely involve:

Chemoproteomics: Techniques such as affinity chromatography-mass spectrometry can be used to "fish" for binding partners of a derivatized this compound probe from cell lysates, thereby identifying direct molecular targets.

Phenotypic Screening: Testing the compound or a library of its analogues in disease-relevant cellular or organismal models can uncover unexpected therapeutic effects. Subsequent target deconvolution studies are then performed to identify the mechanism of action responsible for the observed phenotype.

Computational Target Prediction: In silico methods, including inverse docking (docking a single ligand against a library of potential protein targets) and machine learning-based approaches, can predict potential biological targets for the compound based on its chemical structure.

Understanding the specific molecular interactions is crucial for optimizing lead compounds and for developing a deeper understanding of the underlying biology of the targeted disease state.